[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Description
[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a 1,2,4-oxadiazole derivative featuring a methanamine group at position 5 and a 3-chlorophenyl substituent at position 3 of the heterocyclic ring. This scaffold is of significant interest in medicinal chemistry due to its versatility in modulating biological targets, including enzymes and receptors.
Key structural attributes:
- 1,2,4-Oxadiazole core: Known for metabolic stability and hydrogen-bonding capacity.
- 3-Chlorophenyl group: Enhances lipophilicity and influences target binding via halogen interactions.
- Methanamine side chain: Provides a site for functionalization (e.g., salt formation, conjugation).
Properties
IUPAC Name |
[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-7-3-1-2-6(4-7)9-12-8(5-11)14-13-9/h1-4H,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPITVFPXBNOFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232769 | |
| Record name | 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944901-69-3 | |
| Record name | 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944901-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit broad-spectrum biological activities. They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani. Therefore, it can be inferred that the compound may interact with biological targets related to these organisms.
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit antibacterial effects. The interaction of the compound with its targets could lead to changes in the biological processes of these organisms, resulting in their inhibition or death.
Biochemical Pathways
Given the reported biological activities of 1,2,4-oxadiazole derivatives, it can be inferred that the compound may interfere with the biochemical pathways related to the life cycle of nematodes and fungi.
Pharmacokinetics
In silico adme studies of oxadiazole derivatives have indicated that these compounds have appreciable adme properties and probable toxicity. These properties can significantly impact the bioavailability of the compound.
Biological Activity
[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a compound characterized by its unique oxadiazole structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C9H8ClN3O
- Molecular Weight : 209.632 g/mol
- CAS Number : 944901-69-3
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential as an anticancer agent and its interaction with specific biological pathways.
Anticancer Properties
-
Cytotoxicity :
- Studies have demonstrated that compounds with oxadiazole moieties exhibit significant cytotoxic effects on various cancer cell lines. For instance, derivatives of oxadiazole have shown IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
- The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of p53 expression levels .
-
Mechanism of Action :
- Molecular docking studies suggest that the compound interacts with key proteins involved in cell signaling pathways. For example, it may inhibit p38 MAPK pathways, which are crucial in regulating cell proliferation and apoptosis .
- The presence of the chlorophenyl group enhances the lipophilicity and binding affinity to target proteins, further contributing to its anticancer efficacy .
Table 1: Summary of Biological Activity Studies
Notable Findings
- A study indicated that oxadiazole derivatives exhibited greater cytotoxicity than traditional chemotherapeutics like doxorubicin against certain leukemia cell lines .
- The compound's ability to induce apoptosis was confirmed through flow cytometry assays, revealing a dose-dependent response in various cancer models .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as an active pharmaceutical ingredient (API) due to its structural characteristics that allow for interactions with biological targets.
Case Study: Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study demonstrated that [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine displayed inhibitory effects against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Research
Oxadiazole derivatives have been investigated for their anticancer properties. The unique structure of this compound allows for the modulation of biological pathways involved in cancer cell proliferation.
Case Study: Cytotoxicity Testing
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapies . The mechanism involves the inhibition of specific kinases that are crucial for tumor growth.
Material Science
The compound is also being explored for its applications in material science, particularly in the development of polymers and nanomaterials.
Case Study: Polymer Synthesis
Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in the production of advanced materials for electronics and aerospace industries .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
a. 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
- Structure : 4-chlorophenyl substituent instead of 3-chlorophenyl.
- Molecular Formula : C₉H₉Cl₂N₃O (MW: 246.09 g/mol) .
- Reported as a hydrochloride salt (CAS 1311318-12-3), enhancing solubility compared to the free base .
b. [5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride
- Structure : Bromine replaces chlorine at the 3-position.
- Molecular Formula : C₉H₉BrClN₃O (MW: 307.55 g/mol) .
- Key Differences: Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability. No biological data reported, but brominated analogs are often explored in radiopharmaceuticals .
Alkyl- and Aryl-Substituted Analogs
a. (3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)methanamine (5a)
- Structure : 4-octylphenyl substituent.
- Synthesis : 99% yield via general procedure D; white solid, characterized by $^1$H/$^13$C NMR and HRMS .
- Key Differences :
b. 3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile
- Structure : Pyridinyl and nitrile groups replace chlorophenyl and methanamine.
- Key Differences :
a. TRPA1/TRPV1 Dual Antagonists
- Example : Compound 52 (C₂₃H₂₃F₃N₆O₂, MW: 473.19 g/mol) .
- Activity : IC₅₀ < 100 nM for TRPA1/TRPV1, highlighting the oxadiazole’s role in target modulation .
b. CB2 Receptor Agonists
Structure–Activity Relationship (SAR) Analysis
Q & A
Q. Basic Research Focus
- HPLC-MS : Use a C18 column (5 µm, 4.6 × 150 mm) with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities (<0.5%).
- Thermogravimetric Analysis (TGA) : Confirm thermal stability up to 200°C, critical for storage recommendations .
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks; <2% degradation indicates robust shelf life under ambient conditions .
How can computational tools aid in predicting the compound’s pharmacokinetic properties?
Advanced Research Focus
Leverage in silico models to estimate:
- ADME Profiles : SwissADME predicts moderate intestinal absorption (HIA >70%) and CYP3A4-mediated metabolism.
- Blood-Brain Barrier Permeability : The -NH group reduces logBB values (~-1.2), suggesting limited CNS penetration .
- Molecular Docking : AutoDock Vina can simulate binding to targets like GABA receptors, with docking scores ≤-8.0 kcal/mol indicating high affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
